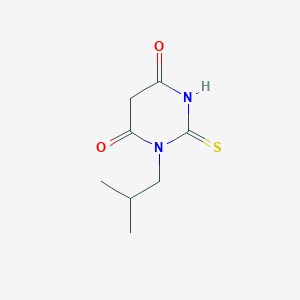![molecular formula C20H22N2O7S B2416828 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopirrolidin-3-il)metil)-3,4-dimetoxi bencensulfonamida CAS No. 954634-61-8](/img/structure/B2416828.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopirrolidin-3-il)metil)-3,4-dimetoxi bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound featuring an intricate structure that includes a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a sulfonamide group
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block in synthetic organic chemistry, facilitating the construction of complex molecular architectures.
Biology: In biological research, its structural features may mimic certain natural compounds, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Medically, the sulfonamide group is particularly significant due to its known pharmacological properties. Derivatives may exhibit antibacterial, antifungal, or anti-inflammatory activities.
Industry: In industrial applications, such compounds can be used in the synthesis of advanced materials, dyes, and agrochemicals.
Mecanismo De Acción
Target of Action
The compound, also known as N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide, has been found to have anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. It is also crucial for cell division, making it a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis, effectively inhibiting the growth of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway involving tubulin and microtubules . By suppressing tubulin polymerization or stabilizing microtubule structure, it disrupts the normal function of the cytoskeleton. This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
It is mentioned that the compound obeys lipinski’s rule of five , which suggests that it has favorable drug-like properties and good bioavailability.
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a significant reduction in the growth and proliferation of cancer cells, demonstrating its potential as an anticancer agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide generally involves multi-step organic synthesis:
Formation of the benzo[d][1,3]dioxole moiety: : This can be achieved through the cyclization of catechol derivatives with suitable reagents.
Pyrrolidinone ring construction: : Introduction of the pyrrolidinone moiety often involves the use of amino acids or derivatives, coupled with cyclization agents.
Attachment of the sulfonamide group: : Sulfonamide synthesis typically employs sulfonyl chlorides in the presence of suitable bases.
Industrial Production Methods: Industrially, large-scale synthesis may utilize optimized reaction conditions to enhance yield and purity. Automation and continuous flow reactors are often employed to achieve efficient production of such complex molecules.
Análisis De Reacciones Químicas
Types of Reactions: N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions:
Oxidation: : Can be oxidized under suitable conditions to yield corresponding sulfoxides or sulfones.
Reduction: : Can undergo reduction, particularly at the sulfonamide or carbonyl groups, to yield amine derivatives or alcohols.
Substitution: : Substitution reactions are feasible at the aromatic rings or the sulfonamide nitrogen.
Oxidation: : Typical oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: : Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents depending on the target substitution site.
Major Products: The products of these reactions vary based on the specific conditions and reagents used but can include sulfonamides, amines, and other functionalized derivatives.
Comparación Con Compuestos Similares
Similar Compounds:
N-(benzo[d][1,3]dioxol-5-yl)-sulfonamides: : These compounds share the benzo[d][1,3]dioxole and sulfonamide motifs.
Pyrrolidinone derivatives: : Molecules featuring pyrrolidinone rings but different substituents.
Methoxybenzene sulfonamides: : Compounds with sulfonamide groups attached to methoxybenzene moieties.
Highlighting Uniqueness: N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to its combination of three distinct pharmacophores: the benzo[d][1,3]dioxole moiety, pyrrolidinone ring, and sulfonamide group. This triad endows it with diverse chemical reactivity and broad-ranging biological activities that are not typically observed in simpler analogs.
Happy to deep-dive into any specific aspect or pivot to something else interesting!
Propiedades
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-16-6-4-15(9-18(16)27-2)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-17-19(8-14)29-12-28-17/h3-6,8-9,13,21H,7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURWNBWXOBYYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)
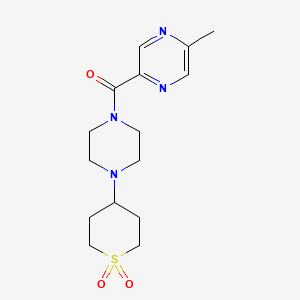
![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)
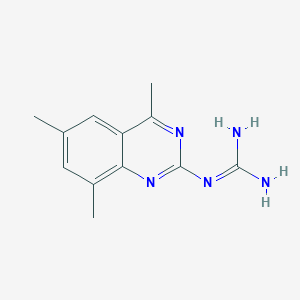

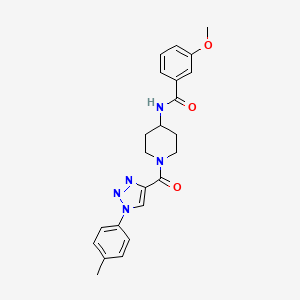

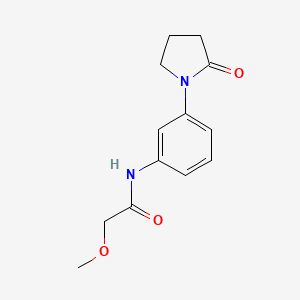
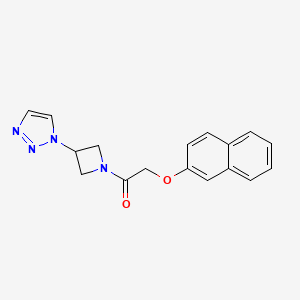
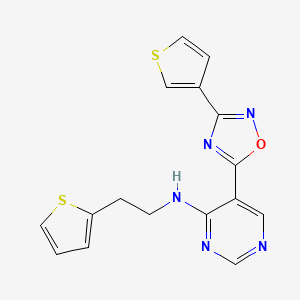
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)
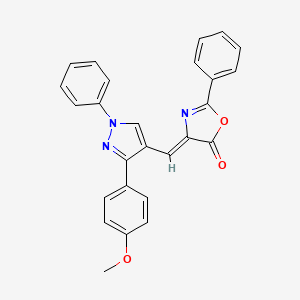
![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)
